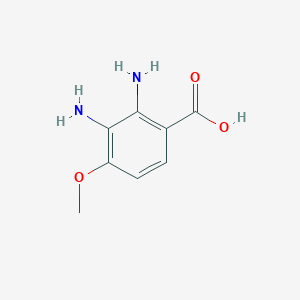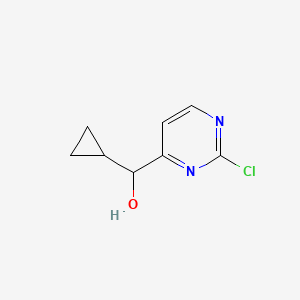![molecular formula C18H15N3O2 B8639715 4-Hydroxy-5-(imino(phenyl)methyl)-1-methyl-[2,2'-bipyridin]-6(1H)-one CAS No. 65881-74-5](/img/structure/B8639715.png)
4-Hydroxy-5-(imino(phenyl)methyl)-1-methyl-[2,2'-bipyridin]-6(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-5-(imino(phenyl)methyl)-1-methyl-[2,2’-bipyridin]-6(1H)-one is a complex organic compound with a unique structure that combines a bipyridine core with a phenyl-imino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-(imino(phenyl)methyl)-1-methyl-[2,2’-bipyridin]-6(1H)-one typically involves the condensation of 4-hydroxy-1-methyl-[2,2’-bipyridin]-6(1H)-one with an appropriate phenyl-imino precursor. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like ethanol. The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-5-(imino(phenyl)methyl)-1-methyl-[2,2’-bipyridin]-6(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The imino group can be reduced to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Conversion of the hydroxyl group to a ketone or aldehyde.
Reduction: Formation of an amine from the imino group.
Substitution: Introduction of substituents such as halogens or nitro groups on the phenyl ring.
Scientific Research Applications
4-Hydroxy-5-(imino(phenyl)methyl)-1-methyl-[2,2’-bipyridin]-6(1H)-one has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Possible use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 4-Hydroxy-5-(imino(phenyl)methyl)-1-methyl-[2,2’-bipyridin]-6(1H)-one exerts its effects depends on its application. In coordination chemistry, it acts as a ligand, binding to metal centers and influencing their reactivity. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-1-methyl-[2,2’-bipyridin]-6(1H)-one: Lacks the phenyl-imino group, making it less versatile in certain applications.
5-(Imino(phenyl)methyl)-1-methyl-[2,2’-bipyridin]-6(1H)-one: Lacks the hydroxyl group, affecting its reactivity and binding properties.
Uniqueness
4-Hydroxy-5-(imino(phenyl)methyl)-1-methyl-[2,2’-bipyridin]-6(1H)-one is unique due to the combination of functional groups, which allows for diverse reactivity and potential applications in various fields. The presence of both hydroxyl and imino groups provides multiple sites for chemical modification and interaction with other molecules.
Properties
CAS No. |
65881-74-5 |
|---|---|
Molecular Formula |
C18H15N3O2 |
Molecular Weight |
305.3 g/mol |
IUPAC Name |
3-(benzenecarboximidoyl)-4-hydroxy-1-methyl-6-pyridin-2-ylpyridin-2-one |
InChI |
InChI=1S/C18H15N3O2/c1-21-14(13-9-5-6-10-20-13)11-15(22)16(18(21)23)17(19)12-7-3-2-4-8-12/h2-11,19,22H,1H3 |
InChI Key |
GYGDDYGWWJTLDP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=C(C1=O)C(=N)C2=CC=CC=C2)O)C3=CC=CC=N3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(1S,2S)-N-(2'-(6-(tert-Butyl)-8-fluoro-1-oxophthalazin-2(1H)-yl)-3'-(hydroxymethyl)-1-methyl-6-oxo-1,6-dihydro-[3,4'-bipyridin]-5-yl)-2-fluorocyclopropanecarboxamide](/img/structure/B8639682.png)



![Dibenzo[b,d]thiophene-2-sulfonyl chloride](/img/structure/B8639707.png)


